Gly-gly-ile
Description
Significance of Glycyl-Glycyl-Isoleucine in Peptide Science
The significance of Glycyl-Glycyl-Isoleucine in peptide science is underscored by its involvement in studies of molecular transport and interaction. Research has identified Gly-Gly-Ile as a modulator of specific oligopeptide transporters, which are crucial for the movement of peptides across cellular membranes.
Notably, this compound has been shown to interact with the Sodium-dependent OligoPeptide Transporter (SOPT) system. researchmap.jp In studies involving intestinal and retinal pigment epithelial cell lines, this compound acted as a potent stimulator of the transport of other peptides, such as deltorphin (B1670231) II. physiology.orgnih.govphysiology.org This stimulatory effect highlights the tripeptide's role in modulating the function of transport proteins, a key area of investigation for drug delivery and nutrient absorption. For instance, in Caco-2 intestinal cells, this compound was the most effective among several tested tripeptides at enhancing deltorphin II uptake, increasing it to approximately 400% of the control level. physiology.orgphysiology.org This interaction suggests that the transporter possesses allosteric sites to which peptides like this compound can bind and positively regulate transport activity.
Overview of Glycyl-Glycyl-Isoleucine as a Model System for Peptide Studies
Glycyl-Glycyl-Isoleucine serves as a valuable model system for investigating fundamental aspects of peptide structure and function, particularly in the study of peptide transporters. Its ability to modulate transport kinetics provides a clear and measurable output for characterizing transporter behavior.
In kinetic analyses of deltorphin II uptake in CCD841 colonic cells, the presence of 1 mM this compound significantly altered the transporter's affinity and maximum velocity. physiology.org Specifically, it caused a decrease in the Michaelis constant (Kt) from 55 µM to 36 µM and an increase in the maximum transport rate (Vmax) from 5.2 to 8.7 nmol·mg protein⁻¹·30 min⁻¹. physiology.org These findings demonstrate that this compound can be used as a tool to probe the mechanics of transport systems, revealing details about their substrate binding and translocation mechanisms.
However, the interaction is highly specific. In a study on the transport of β-amyloid peptide (Aβ1–42) in brain cells, this compound stimulated the uptake of the model SOPT substrate deltorphin II but had no noticeable effect on the uptake of fluorescently labeled Aβ1–42, indicating that different substrates may utilize the transporter in distinct ways. researchmap.jp
Current Research Frontiers Involving Glycyl-Glycyl-Isoleucine and Related Peptides
Current research extends the study of this compound and related peptide sequences into complex biological contexts, including neurodegenerative disease and iron homeostasis. The investigation into its role with the SOPT system in brain cells is part of an effort to understand how peptides like β-amyloid are transported, which is relevant to Alzheimer's disease. researchmap.jp
Furthermore, research on the iron-regulatory hormone hepcidin (B1576463) has implicated transporters that interact with this compound. In retinal pigment epithelial cells, hepcidin transport was found to be mediated by oligopeptide transporters, and its interaction was studied in the presence of this compound. nih.gov Hepcidin was shown to inhibit the uptake of deltorphin II both in the absence and presence of the stimulating tripeptide this compound, confirming that hepcidin interacts with the same SOPT1 transporter. nih.gov This line of inquiry is crucial for understanding how iron levels are regulated in specialized tissues like the retina.
The inclusion of the this compound sequence within larger peptides is also a feature of conformational studies. For example, the sequence -Gly-Ile- was part of an 11-residue antigenic peptide from tryptophan synthase studied by 1H-NMR to determine its structure in solution, which is fundamental to understanding antibody recognition. nih.gov These frontiers illustrate the utility of simple tripeptides like Glycyl-Glycyl-Isoleucine in dissecting complex biological pathways and molecular interactions.
| Cell Line | Transported Peptide | Effect of this compound (1 mM) | Key Finding | Reference |
|---|---|---|---|---|
| Caco-2 (Intestinal) | Deltorphin II | ~400% stimulation of uptake | This compound is a potent stimulator of SOPT1. | physiology.orgphysiology.org |
| CCD841 (Colonic) | Deltorphin II | ~200% stimulation of uptake | Modulates transport kinetics (decreases Kt, increases Vmax). | physiology.orgphysiology.org |
| Mouse RPE | Deltorphin II | Stimulation of uptake | Used to confirm interaction of hepcidin with SOPT1. | nih.gov |
| SK-N-SH (Brain) | Fluor488-Aβ1–42 | No noticeable effect on uptake | Demonstrates substrate-specific modulation of the transporter. | researchmap.jp |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-3-6(2)9(10(16)17)13-8(15)5-12-7(14)4-11/h6,9H,3-5,11H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)/t6-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPXVJIDADUOQB-RCOVLWMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427242 | |
| Record name | GLY-GLY-ILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69292-40-6 | |
| Record name | GLY-GLY-ILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Strategies for Glycyl Glycyl Isoleucine and Analogues
Advanced Solid-Phase Peptide Synthesis Methodologies
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, offering a streamlined alternative to solution-phase synthesis by anchoring the growing peptide chain to an insoluble resin. google.commasterorganicchemistry.com This method simplifies the purification process, as excess reagents and byproducts can be washed away by filtration. iris-biotech.de The repetitive nature of SPPS, involving cycles of coupling and deprotection, lends itself well to automation. iris-biotech.decsic.es
Fmoc and Boc Protection Strategies
The two predominant strategies in SPPS are the Boc/Bzl and the Fmoc/tBu methods, which differ in the protecting groups used for the temporary Nα-amino group and the permanent side-chain groups. peptide.com
The Boc (tert-butyloxycarbonyl) strategy employs the acid-labile Boc group for Nα-protection, which is typically removed with a strong acid like trifluoroacetic acid (TFA). google.compeptide.com Side-chain protecting groups are generally benzyl-based (Bzl) and are cleaved at the end of the synthesis with a stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com A key advantage of the Boc strategy is its effectiveness in synthesizing hydrophobic peptides that are prone to aggregation. The acidic deprotection step protonates the newly exposed N-terminus, which helps to reduce hydrogen bonding and improve the availability for the next coupling reaction. peptide.com
The Fmoc (9-fluorenylmethyloxycarbonyl) strategy utilizes the base-labile Fmoc group for Nα-protection, which is removed with a base, commonly piperidine (B6355638). peptide.com The side-chain protecting groups are typically tert-butyl (tBu) based and are removed along with cleavage from the resin using TFA. peptide.combiosynth.com This method is considered milder than the Boc strategy and is often preferred for the synthesis of acid-sensitive peptides, such as those with O-glycosylation or sulfation. biosynth.compeptide.com The orthogonality of the Fmoc/tBu protection scheme, where the Nα and side-chain protecting groups are removed by different chemical mechanisms (base vs. acid), is a significant advantage. iris-biotech.debiosynth.com This allows for the synthesis of protected peptide fragments that can be used in further ligation reactions. iris-biotech.de
A comparison of the two strategies is summarized in the table below:
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Strong acid (e.g., TFA) peptide.com | Base (e.g., Piperidine) peptide.com |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-butyl-based (tBu) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) peptide.com | Mild acid (e.g., TFA) peptide.com |
| Advantages | Good for hydrophobic/long sequences peptide.com | Milder conditions, good for acid-sensitive peptides biosynth.com |
| Disadvantages | Harsh final cleavage conditions peptide.com | Potential for aggregation in neutral conditions peptide.com |
Cyclization Techniques for Glycyl-Glycyl-Isoleucine Containing Peptides
Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. nih.gov Cyclization can be achieved through various methods, broadly categorized as head-to-tail, side chain-to-side chain, head-to-side chain, or side chain-to-tail. nih.gov
For a simple tripeptide like Gly-Gly-Ile, head-to-tail cyclization is a common approach. This involves forming a peptide bond between the N-terminal glycine (B1666218) and the C-terminal isoleucine. This can be performed either in solution after cleavage from the resin or while the peptide is still attached to the solid support. On-resin cyclization is often favored as the pseudo-dilution effect on the solid support can minimize intermolecular side reactions. iris-biotech.de
One of the most powerful methods for achieving cyclization is Native Chemical Ligation (NCL) . This technique involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. nih.gov While this compound does not naturally contain a cysteine, a cysteine residue could be incorporated into an analogue to facilitate NCL-mediated cyclization. A key challenge in NCL can be the slow reaction rates at sterically hindered amino acid junctions, such as isoleucine. nih.gov However, recent advancements, including the use of microfluidic systems, have shown the potential to accelerate these difficult ligations. nih.gov
Other chemoselective ligation strategies that can be employed for cyclization include the formation of oxime or hydrazone linkages, or the use of Staudinger ligation. sci-hub.se
Design and Synthesis of Glycyl-Isoleucyl Pseudodipeptides
Pseudopeptides are peptide mimics where the amide bond is replaced by a non-hydrolyzable isostere. This modification can enhance metabolic stability and provide insights into peptide-protein interactions. Phosphinic pseudodipeptides, which contain a phosphinate group (-P(O)(OH)CH₂-), are particularly effective as transition state analogue inhibitors of metalloproteases. nih.govresearchgate.net
Phosphinic Pseudodipeptide Synthesis
The synthesis of phosphinic pseudodipeptides often involves the creation of a stable C-P-C backbone. mdpi.com A common method is the phospha-Michael addition, which involves the addition of an H-phosphinic acid or its ester to an acrylate (B77674) derivative. nih.govmdpi.com
For a Glycyl-Isoleucyl phosphinic pseudodipeptide, a key step is the construction of the phosphinic dipeptide derivative with the appropriate side chains. A synthetic route has been developed for pseudo isoleucyl-glycine, which can be adapted. researchgate.net Research by Lauer-Fields et al. described the synthesis of an Fmoc-Gly-Ile phosphinic pseudodipeptide as a building block for matrix metalloproteinase (MMP) inhibitors. nih.gov The synthesis involved a Michael-type addition of bis(trimethylsilyl) phosphonite to an acrylate to form the pseudodipeptide bond. nih.gov
Residue-Specific Synthetic Conditions and Efficiency
The efficiency of synthesizing phosphinic pseudodipeptides can be highly dependent on the specific amino acid residues involved. nih.gov For instance, in the synthesis of the Fmoc-Gly-Ile phosphinic pseudodipeptide, the addition of an adamantyl (Ad) protecting group to the phosphinic acid proved surprisingly inefficient using a standard method that worked for other analogues. nih.gov
An alternative, high-yield procedure was developed that involved refluxing the phosphinic acid with silver(I) oxide (Ag₂O) and 1-bromoadamantane (B121549) (AdBr) in chloroform. nih.gov This highlights that as the diversity of pseudopeptides increases, residue-specific optimization of synthetic pathways is often necessary to achieve efficient preparation of the desired building blocks. nih.gov
A subsequent concise one-pot, three-step reaction was developed, which included:
Double deprotection of the N- and C-termini via catalytic hydrogenation.
Selective protection of the N-terminus with an Fmoc group.
Incorporation of Non-Canonical Amino Acids and Modified Residues
The incorporation of non-canonical amino acids (ncAAs) into peptides like this compound offers a powerful tool for modifying their structure, function, and stability. researchgate.net These ncAAs can introduce unique chemical functionalities, such as bio-orthogonal handles for labeling, or can be used to create peptidomimetics with enhanced properties. nih.govacs.org
There are several strategies for incorporating ncAAs. One method involves the global replacement of a canonical amino acid with an analogue in an auxotrophic host organism. rsc.org A more precise method is site-specific incorporation, which often utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to recognize a stop codon (e.g., the amber codon UAG) and insert the ncAA at that specific position in the growing peptide chain. rsc.org
For a tripeptide like this compound, ncAAs could be incorporated at any of the three positions during SPPS. For example, a glycine residue could be replaced with a more constrained analogue like an α,α-dialkylated glycine to influence the peptide's conformation. researchgate.net Similarly, the isoleucine could be substituted with another hydrophobic ncAA to fine-tune binding interactions. The use of building blocks like pseudoproline dipeptides, which are temporarily modified Ser, Thr, or Cys residues, can help to disrupt aggregation during the synthesis of difficult sequences. sigmaaldrich.com
The table below lists some examples of non-canonical amino acids and their potential applications in modifying peptides.
| Non-Canonical Amino Acid | Potential Application |
| Azidohomoalanine | Introduction of an azide (B81097) group for bio-orthogonal "click" chemistry. nih.gov |
| Homopropargylglycine | Introduction of an alkyne group for "click" chemistry. nih.gov |
| α,α-Dialkylated Glycines | Induce specific secondary structures and enhance stability. researchgate.net |
| D-amino acids | Increase proteolytic stability. |
| β-amino acids | Create peptidomimetics with altered backbone structures. |
| Ornithine | Introduction of a basic side chain. researchgate.net |
The ability to introduce these modifications allows for the rational design of this compound analogues with tailored properties for various applications in research and therapeutics.
Synthesis with D-Amino Acids
The incorporation of D-amino acids into a peptide sequence like this compound can confer resistance to enzymatic degradation and modulate biological activity. The synthesis of such analogues, for instance Gly-Gly-D-Ile, is most commonly achieved through solid-phase peptide synthesis (SPPS).
Standard SPPS protocols, particularly those employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, are well-suited for the synthesis of D-amino acid-containing peptides. mdpi.com The general procedure involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. For the synthesis of a tripeptide like L-Asn-D-Trp-L-Phe-NH₂, a similar tripeptide structure, the process begins with an amide resin. mdpi.com Each amino acid, including the D-enantiomer (e.g., Fmoc-D-Trp), is protected at its N-terminus with an Fmoc group. mdpi.com The coupling steps are typically facilitated by activating agents, and the Fmoc group is removed with a mild base, such as piperidine, before the next amino acid is added. google.com Finally, the completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA). mdpi.com
A significant challenge in peptide synthesis is the potential for racemization, where an L-amino acid may convert to its D-enantiomer, or vice-versa, particularly during the activation and coupling steps. rsc.org This can lead to the unintended formation of diastereomeric impurities. Therefore, careful selection of coupling reagents and reaction conditions is crucial to maintain the stereochemical integrity of the peptide.
Beyond chemical synthesis, enzymatic methods are emerging as powerful tools for producing D-amino acids and D-amino acid-containing peptides. creative-peptides.combiosynth.com Enzymes like D-amino acid dehydrogenases and aminotransferases can be employed in biocatalytic processes to generate D-amino acids from corresponding α-keto acids. biosynth.compeptide.com Furthermore, nonribosomal peptide synthetase (NRPS) machinery has been explored for the synthesis of dipeptides containing D-amino acids, offering a potential alternative to purely chemical methods. creative-peptides.com
Table 1: Representative Solid-Phase Synthesis of a D-Amino Acid-Containing Tripeptide (L-Asn-D-Trp-L-Phe-NH₂) using Fmoc Chemistry
| Step | Procedure | Reagents & Conditions | Purpose |
| Resin Preparation | Swelling of amide resin | Dimethylformamide (DMF) | Prepares the solid support for synthesis. |
| First Amino Acid Coupling | Coupling of Fmoc-L-Phe-OH | Fmoc-L-Phe-OH, coupling reagents (e.g., HBTU/HOBt, DIC/Oxyma), DIPEA in DMF | Attaches the C-terminal amino acid to the resin. |
| Fmoc Deprotection | Removal of Fmoc group | 20% piperidine in DMF | Exposes the N-terminal amine for the next coupling step. |
| Second Amino Acid Coupling | Coupling of Fmoc-D-Trp-OH | Fmoc-D-Trp-OH, coupling reagents, DIPEA in DMF | Incorporates the D-amino acid into the peptide chain. |
| Fmoc Deprotection | Removal of Fmoc group | 20% piperidine in DMF | Exposes the N-terminal amine. |
| Third Amino Acid Coupling | Coupling of Fmoc-L-Asn(Trt)-OH | Fmoc-L-Asn(Trt)-OH, coupling reagents, DIPEA in DMF | Adds the N-terminal amino acid. |
| Final Deprotection | Removal of final Fmoc group | 20% piperidine in DMF | Prepares the peptide for cleavage. |
| Cleavage and Side-Chain Deprotection | Cleavage from resin and removal of side-chain protecting groups | 95% Trifluoroacetic acid (TFA), scavengers (e.g., H₂O, TIPS) | Releases the final peptide from the solid support. mdpi.com |
| Purification | Purification of the crude peptide | Reverse-phase high-performance liquid chromatography (RP-HPLC) | Isolates the desired peptide from impurities. mdpi.com |
This table is a generalized representation based on the synthesis of L-Asn-D-Trp-L-Phe-NH₂ mdpi.com and is illustrative of the process for a Gly-Gly-D-Ile synthesis.
Integration of Modified Amino Acid Side Chains and Protecting Groups
Modifying the side chains of amino acids within the this compound sequence or altering the peptide backbone can lead to analogues with unique properties. Such modifications often require specialized protecting group strategies to ensure selective reactions and prevent unwanted side products.
A prominent example of backbone modification is the synthesis of phosphinic pseudodipeptides, where a -P(O)(OH)CH₂- group replaces the amide bond. The synthesis of a Gly-Ile phosphinic pseudodipeptide building block has been reported, which can then be incorporated into longer peptide chains. researchgate.net This synthesis involves a Michael-type addition to generate the pseudodipeptide bond, followed by the introduction of protecting groups. researchgate.net For instance, the adamantyl (Ad) group has been used for the protection of the phosphinic acid moiety, which is introduced by refluxing the phosphinic acid with Ag₂O and 1-AdBr. researchgate.net
Another strategy for creating this compound analogues involves the synthesis of peptides with trifluoroethylamine units as peptide bond surrogates (e.g., Gly-Ψ[CH(CF₃)NH]-Ile). acs.orgacs.org The synthesis of the necessary Gly-Ψ[CH(CF₃)NH]-dipeptide building blocks requires a careful selection of orthogonal protecting groups. acs.org For example, the N-terminus can be protected with Fmoc or Teoc (2-(trimethylsilyl)ethoxycarbonyl) groups, while the C-terminus and any reactive side chains are protected with acid-labile groups like tert-butyl (tBu) or cumyl esters. acs.orgmsu.edu This allows for the selective deprotection and coupling of the building block during solid-phase peptide synthesis (SPPS). acs.orgacs.org
The choice of protecting groups is critical for the successful synthesis of any peptide. The most common strategy in modern SPPS is the use of the Fmoc group for temporary N-terminal protection, which is base-labile, in combination with acid-labile side-chain protecting groups like Boc (tert-butoxycarbonyl) and tBu. creative-peptides.comiris-biotech.de This orthogonal protection scheme allows for the selective removal of the Fmoc group at each step of the synthesis without affecting the side-chain protection or the linkage to the resin. iris-biotech.de For amino acids with reactive side chains, such as Lys or Glu, specific protecting groups like Boc or OtBu, respectively, are employed. google.com
Table 2: Protecting Group Strategy for Solid-Phase Synthesis of a Gly-Ψ[CH(CF₃)NH]-Peptide Analogue
| Amino Acid/Building Block | N-terminal Protection | Side-Chain Protection | C-terminal Protection (in building block synthesis) | Rationale |
| Fmoc-NH-Gly-Ψ[CH(CF₃)NH]-AA-OH | Fmoc | Dependent on AA (e.g., Pbf for Arg, Boc for Lys) | Cumyl (Ocum) or tert-Butyl (OtBu) | Fmoc for SPPS compatibility; Ocum/OtBu allows for selective C-terminal deprotection to yield the free acid needed for coupling. acs.orgmsu.edu |
| Fmoc-Ile-OH | Fmoc | None | N/A (coupled to resin) | Standard Fmoc-protected amino acid for SPPS. |
| Fmoc-Gly-OH | Fmoc | None | N/A (coupled in sequence) | Standard Fmoc-protected amino acid for SPPS. |
This table illustrates the protecting group strategy for incorporating a modified glycine building block into a peptide sequence via SPPS, based on reported methodologies. acs.orgacs.orgmsu.edu
Enzymatic Processing and Degradation Pathways
Mechanisms of Peptide Bond Hydrolysis Involving Glycyl-Isoleucine
The cleavage of the peptide bond in Gly-gly-ile is a critical step in its metabolism. This process, known as hydrolysis, can be influenced by various factors, including the presence of enzymes and metal ions.
Kinetic Analysis of Hydrolysis Reactions
Kinetic studies of the hydrolysis of dipeptides with the sequence Gly-X, where X represents different amino acids, have shown that the rate of peptide bond cleavage is influenced by the steric bulk of the side chain of the C-terminal amino acid. kuleuven.bekuleuven.be In one study, the hydrolysis of several Gly-X dipeptides, including Gly-Ile, was catalyzed by a dimeric Zr(IV)-substituted Keggin type polyoxometalate. The observed rate of hydrolysis decreased as the bulkiness of the side chain of the C-terminal amino acid increased. Specifically, the rate for Gly-Gly was found to be 4.44×10⁻⁷ s⁻¹, while the rate for Gly-Ile was significantly lower at 0.81×10⁻⁷ s⁻¹. kuleuven.bekuleuven.be This decrease in reaction rate is attributed to increased conformational strain in the transition state of the reaction, which in turn elevates the activation energy required for hydrolysis. kuleuven.be
The extreme stability of the peptide bond makes its uncatalyzed hydrolysis very slow under physiological conditions. kuleuven.be The introduction of a catalyst, such as the Zr(IV)-substituted polyoxometalate, significantly accelerates the hydrolysis of these dipeptides. kuleuven.be The mechanism involves the coordination of the dipeptide to the Zr(IV) center, which polarizes the amide C=O bond, making it more susceptible to nucleophilic attack by a water molecule. kuleuven.bekuleuven.be
Table 1: Observed Rate Constants for the Hydrolysis of Gly-X Dipeptides
| Dipeptide | Rate Constant (s⁻¹) |
|---|---|
| Gly-Gly | 4.44 × 10⁻⁷ |
| Gly-Ile | 0.81 × 10⁻⁷ |
Data from a study on peptide bond hydrolysis catalyzed by a dimeric Zr(IV)-substituted Keggin type polyoxometalate. kuleuven.bekuleuven.be
Catalytic Effects of Metal Ions on Peptide Hydrolysis
Metal ions can play a significant role in the hydrolysis of peptide bonds. researchgate.netresearchgate.net Zirconium(IV) ions, for instance, have been shown to assist in peptide hydrolysis at neutral pH. researchgate.net The catalytic activity of metal ions is often due to their high Lewis acidity, redox stability, and oxophilicity. researchgate.net
In the context of the aforementioned study on Gly-X dipeptides, the Zr(IV) center of the polyoxometalate catalyst acts as a Lewis acid, polarizing the carbonyl group of the peptide bond and facilitating nucleophilic attack by water. kuleuven.bekuleuven.be The study also revealed that the dipeptide substrates bind to the monomeric form of the catalyst in solution, where two dipeptide ligands coordinate to the Zr(IV) center. One ligand binds in a bidentate fashion through its amino nitrogen and amide oxygen, while the second binds in a monodentate fashion through a carboxylic oxygen. kuleuven.be
Hafnium-based metal-organic frameworks (Hf-MOFs) have also demonstrated catalytic activity in the hydrolysis of various dipeptides, including Gly-Ile, under mild conditions. kuleuven.be While the reaction was less sensitive to the steric hindrance of the side chain compared to some Zr-based MOFs, the presence of different functional groups on the side chains could either accelerate or slow down the reaction, likely due to additional coordination to the metal node. kuleuven.be The catalytic effect of metal ions is not universal; for example, in a study on cellulase, monovalent metal ions had no effect, while divalent ions like Mn²⁺ showed activation and others like Pb²⁺ caused irreversible inhibition. nih.gov
Enzymatic Cleavage Specificity at Glycyl-Isoleucine Sequences
The cleavage of peptides containing the Gly-Ile sequence is often carried out by specific enzymes that recognize this motif as part of their substrate.
Substrate Recognition by Gly-Xaa Proteinases
A neutral proteinase, termed Gly-Xaa proteinase, has been purified from human polymorphonuclear leukocytes. This enzyme demonstrates the ability to cleave denatured collagen and synthetic peptides containing a Gly-Ile sequence. nih.gov End-group analysis has shown that this enzyme cleaves denatured type I collagen at Gly-Xaa sequences, where Xaa can be isoleucine, leucine, valine, phenylalanine, lysine, or methionine. nih.gov This indicates a degree of specificity for glycine (B1666218) at the P1 position of the cleavage site.
Human Collagenase Activity and Cleavage Sites
Human collagenases, which are matrix metalloproteinases (MMPs), are crucial for the degradation of collagen. embopress.orgbiotechnology.kiev.ua These enzymes cleave the three alpha chains of native type I, II, and III collagens at a specific site, typically a Gly-(Ile/Leu) bond. embopress.orgnih.gov For instance, MMP-1 cleaves the Gly⁷⁷⁵–Ile⁷⁷⁶ bond in the α1(I) chain of type I collagen. embopress.org Before cleavage can occur, the collagenase must first bind to and unwind the rigid triple-helical structure of the collagen substrate. embopress.org
The specificity of collagenase cleavage is not solely determined by the Gly-Ile or Gly-Leu sequence. The surrounding sequence context is also critical. nih.govnih.gov For a site to be efficiently cleaved, it often requires the presence of two imino acid-containing triplets N-terminal to the cleavage site and two non-imino acid-containing triplets C-terminal to it. nih.govresearchgate.net The presence of a hydroxyproline (B1673980) residue in the triplet following the cleavage site can render a potential Gly-Ile or Gly-Leu sequence resistant to cleavage. annualreviews.org
Table 2: Collagenase Cleavage Sites in Human Collagens
| Collagen Type | Chain | Cleavage Site |
|---|---|---|
| Type I | α1(I) | Gly-Ile |
| Type I | α2(I) | Gly-Leu |
| Type II | α1(II) | Gly-Ile |
| Type III | α1(III) | Gly-Leu |
The table indicates the specific peptide bond cleaved by collagenase in different types of human collagen. embopress.organnualreviews.org
Dipeptidyl-Peptidase IV Action on Glycyl-Isoleucine Containing Peptides
Dipeptidyl-peptidase IV (DPP-IV) is a serine exopeptidase that primarily cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptide chains. cambridge.orgresearchgate.net While proline and alanine (B10760859) are the preferred amino acids at the P1 position, DPP-IV can also cleave peptides with other amino acids in this position, including serine, glycine, valine, and leucine, albeit at lower rates. cambridge.org The substrate specificity is also influenced by the P2 position, with hydrophobic and basic residues increasing the susceptibility to cleavage. cambridge.org
DPP-IV plays a significant role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). cambridge.orgmdpi.com Research has focused on identifying DPP-IV inhibitors to prolong the action of these hormones. oatext.com Studies on DPP-IV inhibitory peptides have shown that the amino acid composition influences their activity. For example, in a study of tripeptides, Ile-Pro-Ile showed strong inhibitory activity. acs.org While the primary specificity of DPP-IV is for proline or alanine at the P1 position, the broader substrate tolerance suggests it could potentially act on peptides with a Gly-Ile N-terminus, although this is not its preferred substrate.
Modulation of Enzymatic Resistance and Stability
The inherent susceptibility of peptides composed of L-amino acids to rapid degradation by proteases is a significant hurdle for their application. nih.govlifetein.com.cn To enhance the stability of peptides like this compound, various strategies involving chemical modifications are employed. These modifications aim to reduce the peptide's recognition by or interaction with proteolytic enzymes, thereby extending its biological half-life. Key approaches include the incorporation of D-amino acids and modifications to the peptide sequence. pnas.org
Impact of D-Amino Acid Incorporation on Proteolytic Stability
The substitution of naturally occurring L-amino acids with their D-enantiomers is a widely recognized and effective strategy to confer resistance to enzymatic degradation. nih.govjpt.com Most endogenous proteases are chiral and specifically recognize the L-configuration of amino acid residues; consequently, they are generally unable to hydrolyze peptide bonds involving D-amino acids. tufts.edu
The introduction of a D-amino acid into a peptide sequence, such as by replacing L-Isoleucine with D-Isoleucine to form Gly-Gly-D-Ile, sterically hinders the peptide's ability to fit into the active site of a protease. tufts.edumdpi.com This resistance is not necessarily absolute but often results in a significantly slower rate of cleavage compared to the all-L-amino acid counterpart. tufts.edu For instance, studies on various peptides have demonstrated that even a single L- to D-amino acid substitution can drastically increase stability in the presence of serum or specific enzymes. lifetein.com.cnmdpi.com
The position of the D-amino acid is critical. Placing a D-amino acid at the N-terminus can protect against aminopeptidases, while a C-terminal D-amino acid can thwart carboxypeptidases. lifetein.com.cn For a short peptide like this compound, which can be targeted by both exopeptidases and endopeptidases, the strategic placement of a D-amino acid can offer substantial protection. For example, an analogue of β-casomorphin, which contains a Pro-Gly-Pro-Ile sequence, showed complete resistance to enzymatic attack in plasma when a proline residue was replaced by D-alanine. nih.gov While this specific example does not involve this compound directly, it illustrates the principle that D-amino acid substitution near a potential cleavage site can be highly effective.
The table below summarizes the general effect of D-amino acid incorporation on the proteolytic stability of peptides, a principle that is applicable to this compound.
Sequence Modifications Affecting Degradation Rates
Beyond the incorporation of D-amino acids, other modifications to a peptide's sequence can significantly influence its stability. encyclopedia.pub These changes can alter the peptide's conformation, charge, or the susceptibility of specific peptide bonds to hydrolysis.
One key factor is the identity of the amino acids flanking a peptide bond. The rate of hydrolysis can be influenced by the nature of the adjacent residues. encyclopedia.pub For instance, human collagenase is known to cleave the Gly-Ile bond in certain sequences. scirp.org Modifying the residues adjacent to this bond in this compound, for example by substituting the N-terminal Glycine with a more sterically hindering amino acid, could potentially reduce the rate of enzymatic cleavage.
Furthermore, modifications at the N- and C-termini are a common strategy to block the action of exopeptidases, which are enzymes that cleave terminal amino acids. nih.govgoogle.com Simple chemical modifications such as N-terminal acetylation or C-terminal amidation can significantly slow nonspecific degradation. nih.gov These modifications remove the charged terminal groups (NH3+ and COO-), which are often recognition sites for exopeptidases. Research has shown that peptides with N-terminal amines are often rapidly degraded, and simple modifications can substantially reduce this degradation. nih.govacs.org
The inherent flexibility of a peptide chain also plays a role in its degradation rate. encyclopedia.pub The presence of residues like glycine can increase flexibility, potentially making the peptide a better substrate for certain proteases. Conversely, incorporating conformationally constrained amino acids, such as proline, can reduce flexibility and decrease the degradation rate. vulcanchem.com
The table below outlines several sequence modification strategies and their general impact on peptide stability, which could be applied to enhance the durability of this compound.
Intermolecular Interactions and Structural Dynamics
The behavior of Glycyl-glycyl-isoleucine in biological and chemical systems is largely governed by its interactions with other molecules, particularly proteins. These interactions are complex and involve a variety of mechanisms.
Peptide-Protein Interaction Mechanisms Involving Glycyl-Glycyl-Isoleucine
The interaction of peptides like Gly-Gly-Ile with proteins is fundamental to many biological processes. These interactions can be intricate, involving processes such as ligand-assisted anation and chelation.
Studies on similar glycine-containing dipeptides interacting with metal complexes, such as platinum(II), have revealed a two-step interaction process. researchgate.netresearchgate.net The first step is a ligand-assisted anation, where the peptide helps in the substitution of a ligand on the metal complex. researchgate.net This is followed by a chelation step, where the peptide forms a stable ring structure with the metal ion. researchgate.netresearchgate.net This process of chelation involves the formation of coordinate covalent bonds between the lone pair of electrons on the amine group of the amino acid and the metal ion. google.comgoogleapis.com The stability of these interactions can be influenced by the specific metal ion and the amino acid residues involved. tandfonline.comrsc.org For instance, the interaction of dipeptides like Gly-Leu, Gly-Ile, and Gly-Val with diaquaethylenediamineplatinum(II) has been studied, highlighting the role of the peptide in these substitution reactions. researchgate.net
Non-Covalent Interactions at Binding Interfaces
The binding of peptides to proteins is primarily driven by a combination of non-covalent interactions at the binding interface. These forces, though individually weak, collectively contribute to the stability of the peptide-protein complex. mdpi.com
Key non-covalent interactions include:
Hydrogen Bonds: These form between the amide groups of the peptide backbone and with suitable donor/acceptor groups on the protein. mdpi.com
Electrostatic Interactions: These occur between charged residues on the peptide and protein. mdpi.comcore.ac.uk
Hydrophobic Interactions: The hydrophobic isoleucine side chain of this compound can interact favorably with nonpolar regions on a protein surface, driving the binding process. mdpi.com
The interplay of these interactions determines the specificity and affinity of the peptide for its protein target. nih.govacs.org
Influence of Residue Composition on Molecular Interactions
The specific amino acid sequence of a peptide profoundly influences its interaction with other molecules. In this compound, the combination of two flexible glycine (B1666218) residues and a bulky, hydrophobic isoleucine residue creates a unique interaction profile.
Hydrophobic Interactions and Steric Factors
The isoleucine residue in this compound plays a crucial role in its molecular interactions. The bulky, hydrophobic side chain of isoleucine can participate in significant hydrophobic interactions, which are a major driving force for protein folding and peptide binding. mdpi.comcam.ac.uk Studies have shown that the strength of hydrophobic interactions follows the order of Phe-Phe > Ile-Ile > Gly-Gly, underscoring the importance of the isoleucine residue in such interactions. mdpi.com
However, the bulkiness of the isoleucine side chain can also introduce steric hindrance. kuleuven.beacs.org In a study on the hydrolysis of Gly-X dipeptides, the rate of hydrolysis was found to decrease as the bulkiness of the X residue increased, with Gly-Ile showing one of the slowest rates. kuleuven.beacs.org This suggests that steric factors can impair the interaction between the peptide and other molecules. kuleuven.be The presence of bulky side chains can restrict the conformational freedom of the peptide backbone. nih.gov
Hydrogen Bonding and Electrostatic Contributions
The glycine residues and the peptide backbone of this compound provide ample opportunities for hydrogen bonding. mst.edumsu.edu The amide protons and carbonyl oxygens can act as hydrogen bond donors and acceptors, respectively, contributing to the stability of peptide-protein complexes and the formation of secondary structures like β-sheets. mdpi.comcapes.gov.br
Conformational Behavior and Aggregation Propensity
The three-dimensional structure and the tendency of peptides to aggregate are critical aspects of their function and potential applications.
Computational studies on a protected form of Gly-Ile-Gly have explored its conformational landscape. physchemres.orgphyschemres.orgresearchgate.net These studies, using methods like ab initio and density functional theory (DFT), have identified various stable conformers by analyzing the peptide's Ramachandran map. physchemres.orgphyschemres.org The most stable conformer was identified as βLβLβL. physchemres.org The conformational preferences of peptides are influenced by a balance of intramolecular and intermolecular interactions. acs.org
The aggregation of peptides is a complex phenomenon driven by factors like hydrophobicity and the propensity to form β-sheets. nih.govacs.orgresearchgate.netrsc.org The isoleucine residue, being hydrophobic, can contribute to the aggregation propensity of this compound. nih.govacs.org However, the presence of glycine, which is highly flexible, can modulate this effect. researchgate.net Studies on peptides containing glycine and isoleucine have shown that the interplay between hydrophobic and steric effects influences their aggregation behavior. nih.govacs.org
Interactive Data Tables
Computed Properties of Glycyl-L-isoleucine
| Property | Value | Reference |
| Molecular Weight | 188.22 g/mol | nih.govnih.gov |
| XLogP3 | -3 | nih.govnih.gov |
| Hydrogen Bond Donor Count | 3 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 5 | nih.gov |
| Exact Mass | 188.11609238 Da | nih.govnih.gov |
| Polar Surface Area | 92.4 Ų | nih.govnih.gov |
Hydrolysis Rate Constants of Gly-X Dipeptides
A study on the hydrolysis of various Gly-X dipeptides catalyzed by a dimeric Zr(IV)-substituted Keggin type polyoxometalate revealed the influence of the side chain's steric bulk on the reaction rate.
| Dipeptide | Rate Constant (k_obs, s⁻¹) | Reference |
| Gly-Gly | 4.44 x 10⁻⁷ | kuleuven.beacs.org |
| Gly-Ala | kuleuven.beacs.org | |
| Gly-Val | kuleuven.beacs.org | |
| Gly-Leu | kuleuven.beacs.org | |
| Gly-Ile | 0.81 x 10⁻⁷ | kuleuven.beacs.org |
| Gly-Phe | kuleuven.beacs.org |
Note: Specific values for Gly-Ala, Gly-Val, Gly-Leu, and Gly-Phe were not provided in the abstract but the study indicated a decrease in rate with increased side chain bulkiness. kuleuven.beacs.org
Formation of Amyloid-Like Oligomers
The self-assembly of peptides into amyloid-like oligomers is a hallmark of many neurodegenerative diseases. akjournals.com These aggregation processes typically involve peptides transforming from soluble, often α-helical or random coil structures, into β-sheet-rich conformations that are prone to aggregation. akjournals.com While extensive research has focused on the amyloidogenic properties of peptides like Amyloid-β (Aβ), direct evidence from the reviewed scientific literature for the tripeptide this compound forming amyloid-like oligomers on its own is not documented.
However, this compound has been utilized in studies related to the transport and aggregation of other amyloidogenic peptides. For instance, in research concerning a Na+-coupled oligopeptide transport system (SOPT) involved in the cellular uptake of Aβ, the tripeptide this compound was used as a substance to stimulate the transporter. researchmap.jp In these particular experiments, this compound did not have a noticeable effect on the uptake of a fluorescently labeled Aβ1–42 fragment, highlighting its distinct role compared to the primary amyloid-forming peptide. researchmap.jp
Self-Assembly Inhibition by Glycyl-Glycyl-Isoleucine Analogues
While this compound itself is not established as a primary amyloid-forming peptide, synthetic analogues containing the this compound sequence have been identified as potent inhibitors of the self-assembly of amyloidogenic peptides, such as Aβ1–42. These inhibitor peptides are often designed based on fragments of the Aβ sequence itself to ensure high binding affinity. rsc.orgrsc.org
Research into C-terminus fragments of Aβ1–42 has led to the synthesis of several peptide analogues that effectively prevent Aβ aggregation. rsc.orgrsc.org One study performed a full peptide scan on the Aβ38-42 fragment, resulting in the identification of highly effective inhibitors. rsc.org Among these, a pentapeptide containing a Gly-Gly motif, Gly-Gly-Val-Ile-Ala , demonstrated 100% inhibition of Aβ1–42 aggregation. rsc.org This peptide not only halted fibrillation but also completely prevented the Aβ1–42-induced toxicity in PC-12 cell lines. rsc.orgrsc.org
Similarly, studies on tetrapeptide inhibitors derived from the C-terminus of Aβ have shown that sequences containing this compound motifs can be effective. The tetrapeptide This compound-Ala was found to offer promising protection against Aβ42-induced neurotoxicity, restoring 100% cell viability at a 1:1 molar ratio with the Aβ42 peptide. researchgate.net These findings underscore the potential of designing peptide-based inhibitors using sequences analogous to this compound to interfere with the pathological self-assembly processes in amyloid-related diseases. researchgate.net
| Inhibitor Peptide Analogue | Target Peptide | Observed Effect | Reference |
|---|---|---|---|
| Gly-Gly-Val-Ile-Ala | Aβ1–42 | 100% inhibition of aggregation and toxicity. | rsc.orgrsc.org |
| This compound-Ala | Aβ42 | Restored 100% cell viability against Aβ42-induced neurotoxicity. | researchgate.net |
Metal Ion Coordination and Its Role in Interactions
The interaction of peptides with metal ions is crucial in many biological systems, influencing peptide structure, stability, and reactivity. This compound participates in such interactions, binding with various metal ions, which in turn modulates its chemical behavior.
Binding to Transition Metals
This compound has been shown to bind to divalent metal ions, including transition metals. rsc.org The kinetic method, utilized in conjunction with ion trap mass spectrometry, has been employed to study the competitive dissociations of metal ion-bound peptide clusters. rsc.org This research has demonstrated that the divalent metal ion Ca(II) is effective for the quantification and distinction of the isobaric tripeptides Gly-Gly-Leu and this compound. rsc.org
Among the first-row transition metals, Cu(II) provides exceptionally effective isomeric differentiation for these peptides. rsc.org The stability and dissociation of Cu(II)-bound dimeric clusters are influenced by specific bonding interactions. rsc.org In the case of this compound (GGI), it is suggested that a β-agostic bond forms between the Cu(II) ion and the peptide. rsc.org This interaction creates a significant steric effect that impacts the stability of the metal-bound complex, allowing for clear differentiation from its isomer Gly-Gly-Leu. rsc.org
Influence on Reaction Kinetics and Mechanisms
The coordination of metal ions to this compound and related peptides has a demonstrable effect on their reaction kinetics and mechanisms. The differentiation of isomers through mass spectrometry is based on the differing kinetics of dissociation of their metal-bound complexes. rsc.org The distinct stabilities of the Cu(II)-GGI complexes, arising from β-agostic bonding, directly influence these dissociation rates. rsc.org
Furthermore, the influence of the isoleucine residue's bulky side chain on reaction kinetics has been studied in the context of peptide bond hydrolysis. Research on the hydrolysis of Gly-X peptides (where X = Gly, Ala, Val, Leu, Ile, Phe) catalyzed by a dimeric Zr(IV)-substituted Keggin type polyoxometalate showed that the rate of hydrolysis decreases as the bulkiness of the side chain increases. researchgate.net Specifically, the observed rate for Gly-Ile was significantly slower than that for Gly-Gly, a phenomenon attributed to increased conformational strain in the rate-limiting transition state. researchgate.net
| Peptide | Observed Rate of Hydrolysis (s⁻¹) | Reference |
|---|---|---|
| Gly-Gly | 4.44 × 10⁻⁷ | researchgate.net |
| Gly-Ile | 0.81 × 10⁻⁷ | researchgate.net |
Computational and Theoretical Approaches
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has proven to be a powerful tool for studying the electronic structure and reactivity of peptides like Gly-gly-ile.
Elucidation of Hydrolytic Mechanisms
DFT calculations have been instrumental in understanding the mechanisms of peptide bond hydrolysis. Studies on Gly-X dipeptides, including Gly-ile, have shown that the rate of hydrolysis is influenced by the steric bulk of the C-terminal amino acid side chain. kuleuven.beacs.org For instance, the hydrolysis rate of Gly-gly is significantly faster than that of Gly-ile. acs.org
In the presence of a dimeric Zr(IV)-substituted Keggin type polyoxometalate catalyst, DFT studies revealed that the peptide substrates preferentially bind to the monomeric form of the catalyst present in the solution. acs.org The proposed mechanism involves the coordination of two dipeptide ligands to the Zr(IV) center. One ligand binds in a bidentate fashion through its amino nitrogen and amide oxygen, while the second is monodentate, binding through a carboxylic oxygen. acs.org The hydrolysis then proceeds via a nucleophilic attack by a water molecule on the amide carbon of the bidentate-bound ligand. acs.org A key finding from these theoretical studies is the role of the uncoordinated carboxylic group of the same ligand, which acts as a general base to facilitate the proton transfer from the attacking water molecule. kuleuven.beacs.org
DFT has also been used to investigate hydrolysis mechanisms catalyzed by other metal ions, such as [Pd(H2O)4]2+. nih.gov These studies explore different potential pathways, including external attack and internal delivery mechanisms, and calculate the energy barriers associated with each to determine the most feasible route. nih.gov
Analysis of Ligand Conformational Strain
A significant finding from DFT investigations is the correlation between the rate of hydrolysis and the conformational strain of the ligand in the transition state. kuleuven.beacs.org The bulkier isoleucine side chain in this compound, compared to the simple hydrogen in Gly-gly, leads to increased ligand conformational strain in the rate-limiting transition state of hydrolysis. acs.org This increased strain elevates the activation energy of the reaction, thereby decreasing the rate of hydrolysis. kuleuven.beacs.org The strain is influenced by both the substitution at the α-carbon and any branching at the β-carbon of the amino acid residue. acs.org
The concept of ligand conformational strain energy (LCSE) is crucial in understanding ligand-protein interactions. High-level quantum mechanics calculations on a large dataset of protein-ligand complexes have provided a comprehensive profile of LCSE, revealing that it correlates with various ligand properties such as molecular weight and the number of rotatable bonds. nih.gov While these large-scale studies provide general trends, specific DFT calculations on this compound are necessary to quantify the precise strain energies involved in its various conformations and interactions.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
The hybrid QM/MM method combines the accuracy of quantum mechanics for a specific region of interest (like the reaction center) with the efficiency of molecular mechanics for the larger surrounding environment. This approach is particularly well-suited for studying enzymatic reactions and peptide modifications. mdpi.com
Investigation of Reaction Barriers for Peptide Modifications
QM/MM simulations are employed to investigate the energetics of reactions such as peptide bond formation and cleavage. researchgate.net These simulations can calculate the activation energy barriers for different proposed reaction mechanisms, providing insights into the most likely pathway. researchgate.netacs.org For example, in studies of metalloproteinases, QM/MM has been used to determine the rate-determining step in collagen hydrolysis. acs.org While specific QM/MM studies focused solely on this compound are not prevalent in the provided search results, the methodology is directly applicable to understanding its modifications. For instance, in the context of peptidylglycine α-hydroxylating monooxygenase, a bicopper enzyme, QM/MM calculations have been used to compare different postulated hydrogen-abstracting species in the hydroxylation of terminal glycine (B1666218) residues. researchgate.net This type of analysis could be applied to this compound to understand its potential enzymatic modifications.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic view of molecular systems, allowing for the analysis of conformational changes and stability over time.
Analysis of Conformational Changes and Stability
MD simulations are a powerful tool for exploring the conformational landscape of peptides. nih.gov For peptides containing flexible residues like glycine, and conformationally restricted residues, these simulations can reveal the accessible conformations and the transitions between them. The stability of a peptide's conformation is often assessed by calculating the root-mean-square deviation (RMSD) from a starting structure over the course of a simulation. mdpi.com Lower RMSD values generally indicate a more stable conformation. mdpi.com
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity. These models are crucial for predicting the bioactivity of peptides like this compound from their structural features.
Prediction of Peptide Bioactivity from Structural Features
The bioactivity of a peptide is intrinsically linked to its structural characteristics, including its amino acid composition and sequence, molecular weight, and secondary structure. nih.gov For instance, the presence of hydrophobic amino acids such as isoleucine and glycine can influence the antioxidant activity of peptides by creating a favorable micro-environment for interacting with lipid bilayers. mdpi.com
QSAR studies on various bioactive peptides have highlighted the importance of specific amino acid properties. For example, in the context of angiotensin I-converting enzyme (ACE) inhibitory peptides, the amino acid composition at the C-terminal end is a major determinant of activity. researchgate.net Peptides containing hydrophobic residues like isoleucine and glycine at this position often exhibit good inhibitory potential. mdpi.comresearchgate.net The development of QSAR models allows for the prediction of such activities, aiding in the design of novel bioactive peptides. rsc.orgtrjfas.org
Interactive Table: Amino Acid Descriptors for QSAR Modeling.
| Amino Acid | V1 | V2 | V3 | V4 | V5 | V6 | V7 | V8 | V9 | V10 |
|---|---|---|---|---|---|---|---|---|---|---|
| Gly | 2.3145 | 1.2451 | -9.0973 | -2.9242 | 0.1405 | 2.9439 | 1.5991 | -3.1366 | -0.5333 | 1.8836 |
| Ile | 4.0021 | 3.1324 | -6.0055 | -0.6737 | 3.4485 | 1.7852 | 4.0495 | 1.9852 | 1.1993 | -0.8973 |
Data sourced from the Peptide QSAR Database, representing principal component analysis (PCA) derived variables. uestc.edu.cn
In Silico Prediction of Binding Modes and Conformational Changes
Computational methods like molecular docking and free energy calculations are pivotal in predicting how peptides such as this compound bind to protein targets and the conformational changes that accompany these interactions.
Molecular Docking Studies on Protein Binding Sites
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. europeanreview.org This method has been widely used to study the interactions of peptides with various proteins. For example, docking studies have been employed to investigate the binding of peptides to the active sites of enzymes like ACE and to understand the molecular mechanisms of their inhibitory action. researchgate.net
In the context of this compound, docking studies can reveal how the peptide fits into a protein's binding pocket and which specific amino acid residues of the protein interact with the Gly, Gly, and Ile residues of the tripeptide. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.comresearchgate.net For instance, studies on other peptides have shown that isoleucine residues can participate in hydrophobic interactions within the binding pockets of proteins. nih.gov
Free Energy Calculations for Ligand-System Interactions
Free energy calculations provide a quantitative measure of the binding affinity between a ligand and a protein. Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are used to estimate the free energy of binding. oup.comnih.gov These calculations consider various energy components, including electrostatic interactions, van der Waals interactions, and solvation energies. oup.com
Biological Relevance in Model Systems Excluding Clinical Applications
Role in Peptide and Protein Biosynthesis Studies
The fundamental components of Gly-Gly-Ile are recognized for their utility in the laboratory setting for creating more complex peptide structures and for their influence on basic cellular functions like proliferation and the synthesis of proteins.
Glycyl-Glycyl-Isoleucine as a Building Block in Peptide Synthesis
The dipeptide Glycyl-Isoleucine (Gly-Ile) is utilized as a fundamental component in the chemical construction of peptides. chemimpex.com These peptides are synthesized for a variety of research purposes, including the development of new therapeutic agents and biotechnological tools. chemimpex.com While specific examples detailing the use of the tripeptide this compound as a single building block are not prevalent in the available literature, the principles of solid-phase peptide synthesis allow for the sequential addition of amino acids, including glycine (B1666218) and isoleucine, to create any desired peptide sequence. msu.edu This methodology enables the creation of complex peptides for research into their structure and function. msu.edu
Effects on Cellular Proliferation and Protein Synthesis in In Vitro Models
Direct studies on the effects of this compound on cellular proliferation and protein synthesis are not widely documented. However, research on related small peptides provides some context. For instance, a study on chicken intestinal epithelial cells (IECs) demonstrated that both glycine (Gly) and the dipeptide Glycyl-glycine (Gly-Gly) can significantly increase cell viability. agriculturejournals.cz In the same study, these molecules were also found to influence the cell cycle and activate the mTOR signaling pathway, which is crucial for protein synthesis. agriculturejournals.cz Specifically, both Gly and Gly-Gly were shown to increase the proportion of cells in the G1 phase and upregulate the expression of key proteins in the mTOR pathway. agriculturejournals.cz
Another study on a hexapeptide, Tyr-Gly-Ile-Tyr-Pro-Arg (YGIYPR), isolated from rice protein hydrolysates, showed that it enhanced the proliferation of macrophage RAW 264.7 cells at concentrations ranging from 12.5 to 100 μg/mL. tandfonline.com
Impact on Cellular Processes in In Vitro Models
The influence of peptides containing the this compound sequence has been observed in various cellular models, particularly in relation to immune responses and cell viability.
Immunomodulatory Activity in Macrophage Cell Lines
Peptides that include the Gly-Ile sequence have demonstrated immunomodulatory properties in macrophage cell lines. The hexapeptide YGIYPR, which contains a Gly-Ile motif, was found to stimulate the proliferation of RAW 264.7 macrophages. tandfonline.comfigshare.comresearchgate.net The stimulatory index (SI) for YGIYPR was 1.324 at a concentration of 12.5 μg/mL. tandfonline.com This suggests that the presence of the Gly-Ile sequence within a larger peptide can contribute to its ability to modulate immune cell activity. tandfonline.com
Furthermore, a study on elastin-derived nonapeptides revealed that Ala-Gly-Val-Pro-Gly-Ile-Gly-Val-Gly could induce the migration of macrophages at an optimal concentration of 10⁻⁹ M. researchgate.netnih.gov This indicates a potential role for peptides containing the Gly-Ile sequence in chemoattraction and immune cell trafficking. researchgate.netnih.gov
Modulation of Cell Viability and Toxicity in Specific Cell Systems
The impact of peptides containing the this compound sequence on cell viability and toxicity has been explored in different contexts. In a study investigating neurotoxicity, the tetrapeptide this compound-Ala was shown to protect against Aβ42-induced toxicity, restoring 100% cell viability in the model system at a concentration of 2 mM. researchgate.net
Conversely, cyclic peptides containing a Leu-Gly-Ile sequence, specifically cyclo(Leu-Gly-Ser-Ile-Ile-Leu-Gly-Ile), have exhibited significant cytotoxic activity against KB (human nasopharyngeal carcinoma) tumor cells, with an IC50 value of 0.46 +/- 0.04 microg/ml. researchgate.net This highlights how the structural context of the Gly-Ile sequence can dramatically influence its biological effect, from protective to cytotoxic.
Modulatory Effects on Enzyme Activity and Inhibition
The this compound tripeptide and related sequences have been investigated for their ability to interact with and modulate the activity of various enzymes.
Research on the inhibition of the enzyme papain, a cysteine protease, has included the testing of this compound. journals.co.za In a comparative study of various peptides, this compound was assessed for its inhibitory constant (Ki), providing data on its interaction with the enzyme's active site. journals.co.za
Furthermore, a neutral proteinase purified from human polymorphonuclear leukocytes has been shown to cleave synthetic peptides with a Gly-Ile sequence. nih.gov This enzyme demonstrates specificity for cleaving denatured type I collagen at Gly-Xaa sequences, where Xaa can be isoleucine, among other amino acids. nih.gov This indicates that the Gly-Ile bond can be a target for specific proteases.
Studies on angiotensin-converting enzyme (ACE) have shown that tripeptides with the structure X-Hyp-Gly, where X can be an amino acid like isoleucine, possess strong inhibitory activity. nih.gov For example, the tripeptide Ile-Hyp-Gly has an IC50 value of 9.4 μM for ACE inhibition. nih.gov While this is not this compound, it demonstrates the potential for tripeptides containing isoleucine and glycine to act as enzyme inhibitors.
| Compound/Peptide | Model System/Enzyme | Observed Effect | Concentration/Value | Reference |
| Gly-Gly | Chicken Intestinal Epithelial Cells | Increased cell viability | Not specified | agriculturejournals.cz |
| Tyr-Gly-Ile-Tyr-Pro-Arg (YGIYPR) | RAW 264.7 Macrophages | Enhanced cell proliferation | 12.5-100 μg/mL | tandfonline.com |
| Ala-Gly-Val-Pro-Gly-Ile-Gly-Val-Gly | Macrophages | Induced cell migration | 10⁻⁹ M | researchgate.netnih.gov |
| This compound-Ala | Aβ42-induced neurotoxicity model | Restored 100% cell viability | 2 mM | researchgate.net |
| cyclo(Leu-Gly-Ser-Ile-Ile-Leu-Gly-Ile) | KB tumor cells | Cytotoxic activity | IC50: 0.46 +/- 0.04 µg/mL | researchgate.net |
| This compound | Papain | Enzyme inhibition | Ki value determined | journals.co.za |
| Ile-Hyp-Gly | Angiotensin-Converting Enzyme (ACE) | Enzyme inhibition | IC50: 9.4 µM | nih.gov |
Research into Matrix Metalloproteinase Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their activity is crucial in physiological processes like tissue remodeling, but their dysregulation is implicated in pathological conditions such as cancer metastasis. Consequently, the development of MMP inhibitors (MMPIs) is an active area of research.
Within this field, peptides containing glycine and isoleucine residues have been investigated for their potential to inhibit specific MMPs. In one study, a polypeptide designated "CPU-1" was synthesized and found to be a potent anticancer agent. sci-hub.se This peptide, which includes a Gly-Gly-Gly-Gly-Ile-Val-Arg sequence, demonstrated notable selectivity, inhibiting MMP-9 more effectively than MMP-3 and MMP-8. sci-hub.se Similarly, research on snake venom metalloproteinases (SVMPs), which share mechanistic features with human MMPs, has examined the role of specific peptide sequences in enzyme-substrate interactions. The C-terminal portion of a scissile peptide segment, Val-Gly-Gly-Ile, was observed to adopt a conformation similar to that of a known peptide-like inhibitor when interacting with the snake venom Factor X activator, highlighting the structural importance of this sequence in binding to the enzyme's active site. acs.org
Another study focused on a fusion peptide, P2 (Pro-Ile-Asn-Pro-Phe-Asp-Gly-Gly-Ile-Val-Arg-Arg-Ala-Asp-Arg-Ala-Ala-Val-Pro), which was shown to inhibit both neutrophil collagenase (MMP-8) and gelatinase B (MMP-9). nih.gov This peptide provided protection against endotoxin (B1171834) shock in mouse models, a condition associated with the rapid release of these enzymes. nih.gov The inhibitory profile of peptide P2 underscores the potential of sequences containing the this compound motif in modulating MMP activity. nih.gov
Table 1: Research Findings on MMP Inhibition by this compound Containing Peptides
| Peptide/Sequence | Target MMP(s) | Key Finding | Reference |
|---|---|---|---|
| CPU-1 | MMP-9, MMP-3, MMP-8 | Showed 1.5-fold and 19-fold selectivity for MMP-9 over MMP-3 and MMP-8, respectively. sci-hub.se | sci-hub.se |
| P2 | MMP-8, MMP-9 | Effectively inhibits secreted MMP activity and protects mice from endotoxin shock. nih.gov | nih.gov |
Angiotensin I-Converting Enzyme (ACE) Inhibitory Activity of Related Peptides
Angiotensin I-converting enzyme (ACE) is a central component of the renin-angiotensin system, which regulates blood pressure. The inhibition of ACE is a key mechanism for treating hypertension. Research has shown that various peptides derived from natural sources can act as ACE inhibitors.
Hydrolysates from chicken collagen, for instance, have yielded several peptides with ACE-inhibitory properties. sci-hub.se Among the identified sequences was this compound-Hyp-Gly-Glu-Arg-Gly. sci-hub.se Similarly, a peptide with the sequence Gly-Ala-Glu-Gly-Gly-Ile-Gly, isolated from skipjack tuna bones, was also found to possess ACE inhibitory activity. researchgate.net Further studies have identified the tetrapeptide this compound-Leu as having this inhibitory function. science.gov These findings indicate that short peptide sequences containing the this compound motif, often in combination with other amino acids, can contribute to the inhibition of ACE, making them subjects of interest in the development of functional foods and nutraceuticals. sci-hub.se
Functional Contributions in Complex Peptide Systems
The this compound sequence serves as a critical building block in the design of complex peptide systems for biomedical research. Its structural and functional properties are leveraged in applications ranging from molecular imaging to the construction of biomimetic materials.
Glycyl-Isoleucine Sequences as Targeting Ligands in Molecular Imaging Research
Molecular imaging techniques, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), utilize radiolabeled tracers to visualize biological processes in vivo. spandidos-publications.commdpi.com Peptides are often used as targeting ligands in these tracers due to their ability to bind to specific receptors overexpressed on tumor cells. spandidos-publications.com
The this compound sequence has been incorporated into such targeting ligands. For example, a chelating peptide, NOTA-β-Ala-Gly-Gly-Ile-Glu-Phe-Asp-CHO (NOTA-GZP), was developed for PET imaging. cpcscientific.com In this construct, the this compound portion forms part of the peptide backbone that links a chelating agent (NOTA), which binds the radioisotope, to the targeting moiety. The design of such peptide linkers is crucial as it can influence the biodistribution and tumor-targeting capabilities of the imaging agent. mdpi.com Studies on other imaging agents have shown that incorporating glycine-based linkers can optimize the tracer's biodistribution profile, leading to higher tumor uptake and better imaging quality. mdpi.com
Role as Peptide Spacers in Macromolecular Conjugates for Drug Release Studies
In the development of polymer-drug conjugates (PDCs), a linker or spacer is used to attach a therapeutic agent to a polymer carrier. nih.gov This spacer is often designed to be cleaved by specific enzymes present in the target tissue, such as a tumor, thereby releasing the drug in a controlled manner. researchgate.netresearchgate.net
The tetrapeptide sequence this compound-Gly has been specifically studied for its role as an enzymatically cleavable spacer. researchgate.net In a comprehensive study, various tetrapeptide spacers were synthesized to connect a model drug to a carboxymethyldextran polyalcohol carrier. nih.gov Researchers found that the rate of drug release could be controlled by the choice of amino acids in the spacer. researchgate.net Conjugates with a this compound-Gly spacer were applied to doxorubicin (B1662922) (DXR), a chemotherapy drug. researchgate.net The resulting conjugate, CM-Dex-PA-Gly-Gly-Ile-Gly-DXR, demonstrated strong antitumor activity, with the rate of drug release in tumor homogenates being significantly different from conjugates with other spacers. researchgate.netnih.gov This highlights the importance of the peptide sequence in designing effective drug delivery systems, where the spacer's susceptibility to cleavage by tumor-expressed proteases is a key factor. researchgate.net
Table 2: Drug Release Characteristics of Peptide Spacers in Doxorubicin (DXR) Conjugates
| Peptide Spacer | Key Finding | Reference |
|---|---|---|
| This compound-Gly | Resulted in a DXR conjugate with strong antitumor activity. The drug release rate was approximately 10-fold different from a Gly-Gly-Phe-Gly spacer. researchgate.netnih.gov | researchgate.netnih.gov |
| Gly-Gly-Phe-Gly | Also produced a DXR conjugate with strong antitumor activity and a comparable pharmacokinetic profile to the this compound-Gly conjugate in the tumor. researchgate.netnih.gov | researchgate.netnih.gov |
Glycyl-Isoleucine in Collagen-Model Triple-Helical Peptides
Collagen, the most abundant protein in mammals, is characterized by its unique triple-helical structure, which is formed from repeating Gly-X-Y amino acid sequences. ethz.chresearchgate.net Synthetic collagen-model peptides (CMPs) are widely used to study the structure, stability, and biological interactions of collagen. ethz.chresearchgate.net
Peptide Mimetics for Protein Function Studies
Peptide mimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or bioavailability. unc.edu These mimetics are valuable tools for studying protein-protein interactions and enzyme mechanisms.
In the study of γ-secretase, an intramembrane-cleaving protease, peptide mimetics have been used as structural probes. nih.gov Researchers designed inhibitors by linking a transition-state analog (TSA) to a peptide sequence intended to mimic a portion of the enzyme's natural substrate. In these constructs, the linker's composition was found to be critical. Replacing a rigid linker with a flexible triple-glycine (Gly-Gly-Gly) sequence resulted in a highly potent inhibitor. nih.gov Further modifications, such as replacing the glycine residues with isoleucine and valine, led to a dramatic reduction in potency. For example, a linker with the sequence -Gly-Gly-Ile- resulted in a 2.7-fold reduced potency compared to the triple-glycine linker. nih.gov This demonstrates that even subtle changes in the mimetic's sequence, such as the inclusion of a bulky hydrophobic residue like isoleucine, can significantly impact its interaction with the target protein, providing insights into the structural requirements for substrate binding and processing.
Table of Mentioned Compounds
| Compound Name/Sequence |
|---|
| This compound |
| CPU-1 |
| Gly-Gly-Gly-Gly-Ile-Val-Arg |
| Val-Gly-Gly-Ile |
| P2 (Pro-Ile-Asn-Pro-Phe-Asp-Gly-Gly-Ile-Val-Arg-Arg-Ala-Asp-Arg-Ala-Ala-Val-Pro) |
| This compound-Hyp-Gly-Glu-Arg-Gly |
| Gly-Ala-Glu-Gly-Gly-Ile-Gly |
| This compound-Leu |
| NOTA-β-Ala-Gly-Gly-Ile-Glu-Phe-Asp-CHO (NOTA-GZP) |
| This compound-Gly |
| CM-Dex-PA-Gly-Gly-Ile-Gly-DXR |
| Doxorubicin (DXR) |
| Gly-Gly-Phe-Gly |
| Gly-Gly-Pro-Leu |
| Gly-Ile-Ala |
| Gly-Leu-Ala |
| Gly-Ile-Hyp-Gly-Glu-Arg-Gly |
Antioxidant Effects of Glycyl-Isoleucine Containing Peptides
Peptides containing glycine and isoleucine residues are noted for their antioxidant capabilities. The presence of hydrophobic amino acids, such as isoleucine and glycine, is believed to enhance the ability of peptides to scavenge radicals. nih.gov This is partly because their hydrophobicity allows for better interaction with lipids and access to radical species. nih.gov Glycine, due to its simple structure, provides flexibility to the peptide backbone, which may facilitate the exposure of active groups to free radicals. researchgate.net
Research has identified several peptides containing Glycine and Isoleucine that exhibit notable antioxidant activity. For instance, a peptide with the sequence Gly-Phe-Arg-Gly-Thr-Ile-Gly-Leu-Val-Gly, isolated from croceine croaker, demonstrated significant scavenging activity against various radicals. researchgate.net Another study identified the peptide GIIGPSGSP (Glycine-Isoleucine-Isoleucine-Glycine-Proline-Serine-Glycine-Serine-Proline) from seahorse, which showed antioxidant properties. mdpi.com Similarly, a peptide containing a this compound-Gly sequence was synthesized as part of a study on drug delivery systems. nih.gov The antioxidant potential of such peptides is often attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. nih.govresearchgate.net The specific amino acid sequence and the presence of certain residues, like the hydrophobic isoleucine and the flexible glycine, are crucial determinants of this activity. nih.gov
Table 1: Examples of Glycine and Isoleucine-Containing Peptides with Antioxidant Effects
| Peptide Sequence | Source/Context | Observed Antioxidant Activity | Reference |
|---|---|---|---|
| Gly-Phe-Arg-Gly-Thr-Ile-Gly-Leu-Val-Gly | Croceine Croaker | Scavenging of hydroxyl, DPPH, and superoxide (B77818) radicals | researchgate.net |
| GIIGPSGSP | Seahorse (Hippocampus abdominalis) | Identified as an antioxidant peptide | mdpi.com |
| Gly-Gly-Leu-Glu-Pro-Ile-Asn-Phe-Gln | Egg White Protein Hydrolysate | DPPH radical scavenging activity | nih.gov |
| Ala-Gln-Ile-Pro-Gln-Gln | Wheat Gluten Hydrolysate | Good antioxidant capacity | researchgate.net |
Metabolic Interconnections in Non-Clinical Contexts
Glycine and Isoleucine Metabolism in Cellular Systems
The metabolic pathways of glycine and isoleucine are central to cellular function, providing building blocks for proteins and contributing to energy production and the synthesis of other vital molecules. metwarebio.comd-nb.infowikipedia.org
Glycine Metabolism: Glycine is a non-essential amino acid that can be synthesized from serine, a reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). d-nb.infoontosight.ai This interconversion is a critical link to one-carbon metabolism, which is essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and for methylation reactions. d-nb.infonih.gov Glycine is also a key component of the major cellular antioxidant, glutathione, a tripeptide composed of glutamate, cysteine, and glycine. d-nb.infonih.gov In mitochondria, the glycine cleavage system (GCS) breaks down glycine, contributing to the one-carbon pool. nih.govmdpi.com The liver is a primary site for glycine utilization. mdpi.com
Isoleucine Metabolism: Isoleucine is an essential, branched-chain amino acid (BCAA) that cannot be synthesized by mammals and must be obtained from the diet. wikipedia.orgontosight.ai Its catabolism, or breakdown, is significant as it is both glucogenic (can be converted to glucose) and ketogenic (can be converted to ketone bodies). wikipedia.org The breakdown process begins with transamination to form α-keto-β-methylvalerate. ontosight.ai Subsequent reactions convert this intermediate into acetyl-CoA and propionyl-CoA. wikipedia.orgontosight.ai Acetyl-CoA can enter the citric acid (TCA) cycle for energy production or be used for fatty acid synthesis, while propionyl-CoA is converted to succinyl-CoA, another TCA cycle intermediate. wikipedia.org The metabolism of BCAAs like isoleucine is regulated by the branched-chain keto-acid dehydrogenase (BCKD) complex. portlandpress.com
Table 2: Key Aspects of Glycine and Isoleucine Metabolism
| Amino Acid | Classification | Key Metabolic Functions | Major Pathways / Enzymes |
|---|---|---|---|
| Glycine | Non-essential | Precursor for proteins, purines, glutathione; Central to one-carbon metabolism. metwarebio.comd-nb.info | Interconversion with serine (via SHMT); Glycine Cleavage System (GCS). ontosight.ainih.gov |
| Isoleucine | Essential | Building block for proteins; Energy production (glucogenic & ketogenic). wikipedia.org | Catabolism to Acetyl-CoA and Propionyl-CoA; Branched-Chain Keto-Acid Dehydrogenase (BCKD). wikipedia.orgontosight.aiportlandpress.com |
Influence on Amino Acid Homeostasis in Experimental Models
The balance of amino acids, or amino acid homeostasis, is tightly regulated within cells and organisms. portlandpress.com The introduction of peptides like this compound can influence this balance. Di- and tripeptides are absorbed into intestinal epithelial cells via the peptide transporter PEPT1. physiology.org This transport mechanism can be more efficient than the transport of free amino acids, potentially altering intracellular and circulating amino acid pools. physiology.orgconicet.gov.ar
In experimental models, the availability of certain amino acids influences the uptake and metabolism of others. portlandpress.com For example, readily transported amino acids like glycine and alanine (B10760859) can accumulate intracellularly and serve as an "exchange currency" to drive the uptake of other amino acids. portlandpress.com Studies using Lactobacillus plantarum showed that providing dipeptides like Gly-Gly was more effective in supporting growth than providing the equivalent free amino acids, leading to a more efficient internal accumulation of glycine. conicet.gov.ar
Advanced Analytical and Characterization Techniques
Spectroscopic and Spectrometric Methodologies
Spectroscopic and spectrometric methods are indispensable for the detailed analysis of Gly-Gly-Ile, offering insights into its structure, concentration, and the kinetics of reactions in which it participates.
Spectrophotometry offers a valuable method for monitoring the kinetics of reactions involving peptides like this compound. The principle lies in measuring the change in absorbance of a solution over time, which can be correlated to the concentration of a reactant or product. For instance, the Maillard reaction between a reducing sugar and an amino acid or peptide can be followed spectrophotometrically by measuring the formation of colored products, known as melanoidins. In a model system studying the Maillard reaction between glucose and glycine (B1666218), the increase in absorbance at 470 nm was used to estimate the rate of melanoidin formation. core.ac.uk This approach can be adapted to study the kinetics of this compound in similar reactions.
The rate of reaction can be determined by analyzing the change in absorbance over time. For example, the reaction rate constant (k) can be calculated from the linear approximation of a plot of the natural logarithm of the absorbance ratio (A/A₀) versus time. core.ac.uk This provides quantitative data on how factors like pH and reactant concentration influence the reaction rate. core.ac.uk
Table 1: Example Parameters for Spectrophotometric Kinetic Analysis
| Parameter | Description | Example Value/Condition |
| Wavelength (λ) | Wavelength of maximum absorbance of the product being monitored. | 470 nm (for melanoidins) core.ac.uk |
| Reactants | The chemical species involved in the reaction. | This compound and a reducing sugar |
| Buffer | Maintains a constant pH throughout the reaction. | Phosphate buffer (e.g., pH 7, 9) core.ac.uk |
| Temperature | Controlled to ensure consistent reaction rates. | Boiling water bath core.ac.uk |
| Data Analysis | Method used to derive kinetic parameters from absorbance data. | Linear approximation of ln(A/A₀) vs. time core.ac.uk |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of peptides like this compound at atomic resolution in solution. biopchem.educationnmims.edu It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.
For peptides, 1D and 2D NMR experiments are employed. biopchem.education 1D ¹H NMR provides initial information on the types of protons present. However, for complete structural elucidation, 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential. biopchem.educationnmims.edu COSY experiments reveal through-bond scalar couplings between protons, helping to identify amino acid spin systems. biopchem.education NOESY experiments, on the other hand, identify through-space dipolar couplings between protons that are close to each other, providing crucial distance constraints for determining the peptide's conformation. biopchem.education The first structures of isotopically labeled peptides, including the dipeptide Gly-Ile, have been solved using solid-state magic-angle spinning NMR. nih.gov
The general procedure for NMR-based structure elucidation involves:
Sample Preparation: Dissolving the peptide in a suitable solvent, often with a deuterium (B1214612) component (e.g., D₂O) to suppress the solvent signal. nmims.edu
Data Acquisition: Performing a series of 1D and 2D NMR experiments (e.g., ¹H, COSY, TOCSY, NOESY). biopchem.educationnmims.edu
Resonance Assignment: Assigning the observed NMR signals to specific atoms in the this compound sequence. nmims.edu
Structural Calculation: Using the distance and dihedral angle restraints derived from the NMR data to calculate a family of structures consistent with the experimental data.
Table 2: Key NMR Experiments for this compound Structural Elucidation
| Experiment | Information Obtained | Relevance to this compound |
| 1D ¹H NMR | Provides a general overview of the proton chemical shifts. | Initial assessment of sample purity and folding. biopchem.education |
| 2D COSY | Identifies protons that are coupled through a few chemical bonds. | Helps in assigning protons within each amino acid residue (Glycine and Isoleucine). biopchem.education |
| 2D TOCSY | Correlates all protons within a single amino acid spin system. | Confirms the identification of the Glycine and Isoleucine residues. nmims.edu |
| 2D NOESY | Identifies protons that are close in space (< 5 Å). | Provides inter-residue distance information to determine the 3D conformation of the tripeptide. biopchem.education |
Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. For peptides like this compound, MS is crucial for confirming molecular weight and determining the amino acid sequence. osu.edu Tandem mass spectrometry (MS/MS) is the primary method for peptide sequencing. pressbooks.publibretexts.org
In a typical bottom-up proteomics workflow, a protein is first digested into smaller peptides. osu.edu These peptides are then ionized, commonly by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), and introduced into the mass spectrometer. researchgate.net In the first stage of MS, the peptide ions are separated based on their m/z ratio. A specific peptide ion, such as that of this compound, is then selected and subjected to fragmentation in a collision cell. libretexts.org The resulting fragment ions are analyzed in the second stage of MS.
The fragmentation of the peptide backbone occurs at specific bonds, primarily the peptide bonds, leading to the formation of different types of fragment ions, most commonly b- and y-ions. libretexts.org The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the peptide sequence to be reconstructed. pressbooks.pub High-resolution mass spectrometers, such as Fourier-Transform, Q-TOF, and Orbitrap instruments, provide highly accurate mass measurements, which greatly aids in the confident identification and sequencing of peptides. nih.gov
Table 3: Theoretical Monoisotopic Masses of Fragment Ions for this compound
| Fragment Ion | Sequence | Mass (Da) |
| b₁ | Gly | 58.04 |
| b₂ | Gly-Gly | 115.06 |
| y₁ | Ile | 114.09 |
| y₂ | Gly-Ile | 171.11 |
| Precursor Ion [M+H]⁺ | This compound | 230.15 |
Fluorometric assays are highly sensitive methods used to quantify enzyme activity. These assays often employ substrates that become fluorescent upon enzymatic cleavage. nih.govthermofisher.com For proteases that might act on this compound, a fluorogenic substrate can be designed where a fluorophore and a quencher are separated by the peptide sequence. Upon cleavage of the peptide bond by the enzyme, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. thermofisher.com
A specific and sensitive fluorogenic reaction has been developed for the quantification of oligopeptides containing N-terminal Glycine or N-terminal Isoleucine. scirp.org This method could be adapted to measure the products of enzymatic cleavage of this compound. For example, if an enzyme cleaves the bond between the two glycine residues, the resulting Gly-Ile fragment could be detected. Similarly, cleavage of the Gly-Ile bond would release Isoleucine. One such reaction uses 1,2-dihydroxybenzene in the presence of sodium periodate (B1199274) and sodium borate (B1201080) to selectively convert N-terminal Ile-containing oligopeptides into fluorescent compounds. scirp.org This allows for the sensitive quantification of enzyme activity by measuring the rate of formation of the fluorescent product. scirp.org These assays are particularly useful for high-throughput screening of enzyme inhibitors.
Mass Spectrometry (MS) for Peptide Sequencing and Identification
Chromatographic Separation and Purification Strategies
Chromatography is a cornerstone technique for the separation and purification of peptides from complex mixtures. The choice of chromatographic method depends on the physicochemical properties of the peptide and the desired scale of purification.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis and purification of peptides like this compound. nih.govnih.gov It offers high resolution, speed, and sensitivity. nih.gov Different HPLC modes can be employed based on the separation principle.
Reversed-Phase HPLC (RP-HPLC) is the most common mode for peptide separation. nih.gov It utilizes a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, with an acid modifier such as trifluoroacetic acid (TFA). Peptides are eluted with an increasing gradient of the organic solvent, and they separate based on their relative hydrophobicity. nih.gov this compound, being a relatively small and moderately hydrophobic peptide, is well-suited for separation by RP-HPLC.
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative for separating polar compounds. researchgate.net In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. researchgate.net This technique can be effective for purifying small, polar peptides that may not be well-retained by RP-HPLC.
Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. nih.gov Since the charge of a peptide is pH-dependent, the mobile phase pH is a critical parameter. This compound can be separated using either cation-exchange or anion-exchange chromatography depending on the pH of the buffer system.
Table 4: Common HPLC Modes for this compound Analysis and Purification
| HPLC Mode | Stationary Phase | Elution Principle | Application for this compound |
| Reversed-Phase (RP-HPLC) | Nonpolar (e.g., C18) | Increasing organic solvent gradient separates based on hydrophobicity. nih.gov | Primary method for purification and purity assessment. |
| Hydrophilic Interaction (HILIC) | Polar (e.g., silica) | High organic mobile phase separates based on hydrophilicity. researchgate.net | Useful for separating from more hydrophobic or very polar impurities. |
| Ion-Exchange (IEX) | Charged (anionic or cationic) | Salt or pH gradient separates based on net charge. nih.gov | Orthogonal separation to RP-HPLC, useful for complex mixtures. |
Ion-Exchange and Gel Filtration Chromatography
Ion-exchange chromatography (IEX) and gel filtration chromatography are fundamental techniques for the purification and analysis of peptides like this compound. IEX separates molecules based on differences in their net surface charge, while gel filtration separates them based on size and shape. unc.edunih.gov
Ion-Exchange Chromatography (IEX)
IEX operates on the principle of reversible electrostatic interaction between a charged solute and a charged stationary phase (the ion exchanger). unc.edu The net charge of a peptide is dependent on the pH of the surrounding buffer, which dictates the protonation state of its terminal amino and carboxyl groups, as well as any charged amino acid side chains. This compound is composed of two glycine residues and one isoleucine residue, none of which have charged side chains. Therefore, its charge is determined by its N-terminal amino group and C-terminal carboxyl group. At a low pH, the peptide will carry a net positive charge and bind to a cation-exchange resin. Conversely, at a high pH, it will have a net negative charge and bind to an anion-exchange resin. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase to disrupt the electrostatic interactions. nih.gov This method has been successfully employed as a key step in the purification of various peptides and enzymes, including those containing Gly-Ile sequences. nih.govtandfonline.comresearchgate.net For instance, in the purification of a proteolytic enzyme from Ancylostoma caninum, which contains a this compound sequence at its N-terminus, ion-exchange chromatography was a critical initial step before subsequent purification by gel filtration and hydrophobic interaction chromatography. nih.gov
Gel Filtration Chromatography (GFC)
Also known as size-exclusion chromatography (SEC), GFC separates molecules based on their hydrodynamic volume. The stationary phase consists of porous beads. Larger molecules are excluded from the pores and thus travel through the column more quickly, eluting first. Smaller molecules, such as the tripeptide this compound, can penetrate the pores to varying degrees, resulting in a longer path and later elution. This technique is valuable for separating peptides from larger proteins or smaller contaminants like salts and amino acids. nih.gov GFC has been used to fractionate peptide digests and purify peptides in numerous studies. For example, a peptide containing the sequence ...Val-Gly-Gly-Ile... was isolated from a chymotryptic digest by fractionation on a Bio-Gel P-6 column. nih.gov Similarly, peptide fragments have been separated by gel filtration after reduction and alkylation, and the technique is a common step in purifying immunomodulatory peptides. tandfonline.comresearchgate.netnih.gov
Reverse-Phase Chromatography for Hydrophilic/Hydrophobic Separation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the separation and analysis of peptides based on their relative hydrophobicity. nih.gov In RP-HPLC, the stationary phase is nonpolar (hydrophobic), typically consisting of silica (B1680970) particles with bonded alkyl chains (e.g., C8 or C18), while the mobile phase is polar (hydrophilic), usually a mixture of water and an organic solvent like acetonitrile.
The separation of this compound is governed by the hydrophobicity of its constituent amino acids. Glycine has a simple hydrogen atom as its side chain and is considered hydrophilic. In contrast, isoleucine has a bulky, nonpolar butyl side chain, making it significantly more hydrophobic. The presence of the isoleucine residue imparts a considerable degree of hydrophobicity to the this compound tripeptide.
Research comparing peptide series that differ only by the substitution of a Gly residue for an Ile residue demonstrates this principle clearly. In RP-HPLC, the peptide containing isoleucine is retained more strongly on the nonpolar stationary phase and therefore has a longer retention time than its glycine-containing counterpart, confirming its greater hydrophobicity. nih.gov This difference in retention is a direct consequence of the stronger hydrophobic interactions between the isoleucine side chain and the stationary phase. The elution order can be influenced by the type of organic modifier and the presence of ion-pairing reagents in the mobile phase. nih.gov
The relative hydrophobicity of peptides is a key factor in their chromatographic behavior. Studies using hydrophilic-interaction chromatography (HILIC), a complementary technique, show that dipeptides like Gly-Gly are more hydrophilic and elute later than more hydrophobic dipeptides like Gly-Ile under HILIC conditions. polylc.com
Kinetic and Thermodynamic Parameter Determination
Understanding the kinetic and thermodynamic parameters associated with reactions involving this compound is crucial for elucidating reaction mechanisms and predicting peptide reactivity. This involves evaluating activation parameters that describe the energy profile of a reaction and calculating rate constants that quantify its speed.
Evaluation of Activation Parameters for Reaction Mechanisms
Activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH≠), Gibbs free energy of activation (ΔG≠), and entropy of activation (ΔS≠), provide insight into the transition state of a reaction. These values are determined by studying the effect of temperature on the reaction rate constant and applying the Arrhenius and Eyring equations. tandfonline.comtandfonline.com
While specific studies detailing the activation parameters for this compound are limited, extensive research on the closely related dipeptide Glycylglycine (Gly-Gly) provides a strong model for the principles involved. For the oxidation of Gly-Gly by ferricyanide (B76249) in an acidic medium, the activation parameters were evaluated to understand the reaction mechanism. tandfonline.comtandfonline.com The low enthalpy of activation and negative entropy of activation in some peptide reactions can indicate an associative mode of activation. tandfonline.com These parameters are essential for proposing a probable reaction mechanism and deriving a rate law that is consistent with the kinetic data. tandfonline.com
Table 1: Activation Parameters for the Oxidation of Glycylglycine This table presents data for the related dipeptide Gly-Gly as a reference for the type of parameters evaluated.
| Parameter | Value | Unit |
|---|---|---|
| Ea | 56.3 ± 2.0 | kJ mol⁻¹ |
| ΔH≠ | 53.7 ± 2.0 | kJ mol⁻¹ |
| ΔS≠ | -98.9 ± 6.1 | J K⁻¹ mol⁻¹ |
| ΔG≠ | 84.1 ± 3.8 | kJ mol⁻¹ |
Rate Constant Calculations for Enzymatic Reactions
The rate constant (k) is a proportional measure of the rate of a reaction. For enzymatic or catalyzed reactions involving peptides, the rate constant provides a quantitative measure of the reaction's efficiency. The structure of the peptide, particularly the nature of the amino acid side chains, can significantly influence the reaction rate.
A notable study investigated the peptide bond hydrolysis of several Gly-X dipeptides, including Gly-Ile, catalyzed by a Zr(IV)-substituted polyoxometalate. kuleuven.be The research found that the observed rate of hydrolysis was highly dependent on the steric bulk of the C-terminal amino acid side chain. The rate constant for the hydrolysis of Gly-Ile was found to be significantly lower than that for Gly-Gly, demonstrating the steric hindrance effect of the larger isoleucine residue. kuleuven.be This decrease in the hydrolysis rate with increased side chain bulkiness is attributed to greater conformational strain in the rate-limiting transition state, which elevates the reaction's activation energy. kuleuven.be
Table 2: Observed Rate Constants for the Catalyzed Hydrolysis of Dipeptides
| Peptide | Observed Rate Constant (k_obs) x 10⁷ | Unit |
|---|---|---|
| Gly-Gly | 4.44 ± 0.10 | s⁻¹ |
| Gly-Ala | 3.89 ± 0.37 | s⁻¹ |
| Gly-Val | 1.71 ± 0.19 | s⁻¹ |
| Gly-Leu | 1.72 ± 0.35 | s⁻¹ |
| Gly-Ile | 0.81 ± 0.11 | s⁻¹ |
This data clearly illustrates that the substitution of different amino acids within a peptide sequence can lead to substantial changes in reactivity, a key consideration in peptide chemistry and enzymology.
Q & A
Basic Research Questions
Q. What established methods are used to synthesize Gly-Gly-Ile, and how can reaction conditions be optimized for yield and purity?
- Methodology : Solid-phase peptide synthesis (SPPS) and solution-phase synthesis are common. SPPS offers advantages in automation and scalability, while solution-phase methods may be preferred for small-scale, cost-sensitive projects. Optimization involves adjusting coupling reagents (e.g., HBTU, HATU), solvents (DMF, DCM), and reaction times. Yield and purity are typically assessed via reversed-phase HPLC and mass spectrometry (MS). For example, trifluoroacetic acid (TFA) cleavage from resin and subsequent lyophilization are critical for final product isolation. Researchers should compare yields under varying temperatures (0–25°C) and solvent systems to identify optimal conditions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms backbone connectivity and stereochemistry, with key signals for glycine (δ ~3.5–4.0 ppm) and isoleucine (δ ~0.8–1.5 ppm). MS (ESI or MALDI-TOF) validates molecular weight (MW: 275.3 g/mol). Purity is quantified via HPLC with UV detection (λ = 214 nm for peptide bonds). Data interpretation should cross-reference observed peaks with published spectra and account for solvent artifacts (e.g., TFA in HPLC) .
Q. How should stability studies for this compound be designed to assess degradation under physiological conditions?
- Methodology : Incubate this compound in buffers (pH 2–9) and at temperatures (4–37°C) mimicking biological environments. Samples are analyzed at intervals (0, 24, 48 hrs) using HPLC to quantify intact peptide. Controls include stable reference peptides (e.g., Gly-Gly-Gly) and inert storage conditions (lyophilized, -80°C). Degradation kinetics (e.g., half-life) are calculated using first-order models. Statistical validation (e.g., triplicate runs, ANOVA) ensures reproducibility .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations improve understanding of this compound’s conformational behavior in aqueous solutions?
- Methodology : MD simulations (e.g., GROMACS, AMBER) model peptide solvation using explicit water (TIP3P) and force fields (CHARMM36). Trajectories analyze backbone dihedral angles (φ, ψ) to identify dominant conformers (e.g., β-turn, random coil). Experimental validation involves comparing simulated NMR chemical shifts with observed data. Challenges include force field accuracy and sampling timescale limitations. Results are often tabulated to correlate simulation snapshots with experimental observables .
Q. What experimental and computational approaches resolve contradictions in reported bioactivity of this compound across studies?
- Methodology : Discrepancies may arise from assay variability (e.g., cell line specificity, endotoxin contamination). Researchers should:
- Replicate assays using standardized protocols (e.g., MTT assay for cytotoxicity).
- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Apply meta-analysis to pooled data, testing for heterogeneity (I² statistic). Computational docking (AutoDock Vina) can predict binding affinities to reconcile conflicting enzymatic inhibition results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
